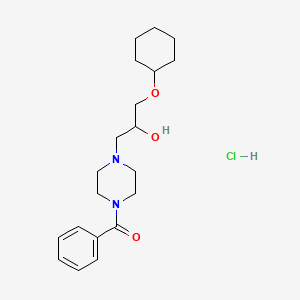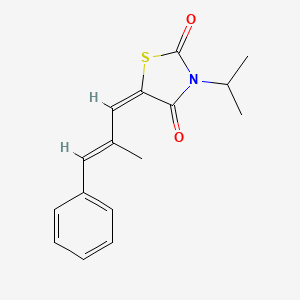![molecular formula C24H26N2O4S B5202507 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide, commonly known as DASAMBA, is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA belongs to the family of sulfonamide compounds and has been synthesized using various methods.
作用机制
The mechanism of action of DASAMBA is not fully understood, but it is known to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to the compaction of chromatin and the repression of gene expression. DASAMBA inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression (5).
Biochemical and Physiological Effects:
DASAMBA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC activity, and the improvement of cognitive function in animal models of Alzheimer's disease. DASAMBA has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines (6).
实验室实验的优点和局限性
One of the advantages of using DASAMBA in lab experiments is its potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. DASAMBA is also relatively easy to synthesize and has good solubility in various solvents. However, one of the limitations of using DASAMBA in lab experiments is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors based on the DASAMBA scaffold, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the synthesis of DASAMBA derivatives and analogs may lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, DASAMBA is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DASAMBA has been synthesized using various methods and has been shown to have potential as a lead compound for the development of novel HDAC inhibitors and anticancer agents. The mechanism of action of DASAMBA involves the inhibition of HDAC activity, leading to the activation of gene expression. DASAMBA has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the improvement of cognitive function in animal models of Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for the study of DASAMBA, including the development of more potent and selective HDAC inhibitors and the evaluation of its potential as a therapeutic agent for various diseases.
合成方法
DASAMBA can be synthesized using various methods, including the reaction of 3,4-dimethyl aniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline, which is then reacted with 2-methoxybenzyl chloride to form 3,4-dimethyl-N-(2-methoxybenzyl)-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-methylbenzoyl chloride to form 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide (DASAMBA) (1).
科学研究应用
DASAMBA has been extensively studied for its potential use in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, DASAMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of histone deacetylases (HDACs) (2). In neuroscience, DASAMBA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (3). In drug discovery, DASAMBA has been used as a scaffold for the development of novel HDAC inhibitors and as a potential lead compound for the development of new anticancer agents (4).
属性
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16-10-12-21(13-18(16)3)26-31(28,29)23-14-19(11-9-17(23)2)24(27)25-15-20-7-5-6-8-22(20)30-4/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTPDBGPSJFBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)




![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)